(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Overview
Description
The compound “®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid” is an amino acid derivative. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The Boc group can be removed (deprotected) under acidic conditions .Chemical Reactions Analysis
The Boc group is stable under basic and most neutral conditions, but can be removed under acidic conditions . This property is often exploited in peptide synthesis, where selective deprotection is required .Scientific Research Applications
Enantioselective Synthesis : It is used in the enantioselective synthesis of amino acid derivatives. For instance, Alonso et al. (2005) described an enantioselective synthesis starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, M., Santacana, F., Rafecas, L., & Riera, A., 2005).
Polymer Synthesis : Qu et al. (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, which were polymerized to form polymers with helical structures, useful in materials science (Qu, J., Sanda, F., & Masuda, T., 2009).
Pharmaceutical Intermediates : In the pharmaceutical industry, it has been used as an intermediate. For example, Badland et al. (2010) described its improved synthesis from 3-aminobenzoic acid, which is crucial for developing certain pharmaceutical compounds (Badland, M., Bains, C. A., Howard, R. M., Laity, D., & Newman, S. D., 2010).
Crystal and Molecular Structure Studies : Cetina et al. (2003) conducted a study on the crystal and molecular structure of a derivative of this compound, providing insights into its molecular conformation and intermolecular interactions (Cetina, M., Hergold-Brundić, A., Raos, N., & Žuža-Mak, L., 2003).
Synthesis of Renin Inhibitors : Thaisrivongs et al. (1987) described the synthesis of angiotensinogen analogues, which are potent inhibitors of human plasma renin, using this compound as an intermediate (Thaisrivongs, S., Pals, D., Kroll, L. T., Turner, S. R., & Han, F., 1987).
Asymmetric Synthesis of Non-Natural Amino Acids : Yang et al. (2015) synthesized novel α-amino acid derivatives using this compound, highlighting its role in the asymmetric synthesis of constrained amino acids (Yang, R., Guo, Y., Gao, Z.-Y., Zhao, Q., Zhang, Q., & Lin, J., 2015).
Applications in Organic Chemistry : Various studies have explored its use in organic synthesis, including the preparation of enantiomerically pure compounds and intermediates for complex molecules (Davies, S., Fenwick, D. R., & Ichihara, O., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373142 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
127095-92-5 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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